4-Cyclopropoxy-N,N-dimethyl-3-nitrobenzamide
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Overview
Description
4-Cyclopropoxy-N,N-dimethyl-3-nitrobenzamide is an organic compound with the molecular formula C12H14N2O4 and a molecular weight of 250.253 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a nitro group, and a dimethylbenzamide moiety. It is typically found as a white to light yellow solid and is soluble in various organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-N,N-dimethyl-3-nitrobenzamide typically involves the nitration of a precursor compound followed by the introduction of the cyclopropoxy group. One common method involves the nitration of N,N-dimethyl-3-aminobenzamide to form N,N-dimethyl-3-nitrobenzamide. This intermediate is then reacted with cyclopropyl bromide in the presence of a base such as potassium carbonate to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-N,N-dimethyl-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyclopropoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Alkoxides, amines.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Reduction: 4-Cyclopropoxy-N,N-dimethyl-3-aminobenzamide.
Substitution: Various alkoxy-substituted benzamides.
Hydrolysis: 4-Cyclopropoxy-3-nitrobenzoic acid and dimethylamine.
Scientific Research Applications
4-Cyclopropoxy-N,N-dimethyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-N,N-dimethyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropoxy group may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-N,N-dimethyl-4-nitrobenzamide: Similar structure but with different positioning of the nitro and cyclopropoxy groups.
4-Cyclopropoxy-3-methoxy-N,N-dimethylbenzamide: Contains a methoxy group instead of a nitro group.
Uniqueness
4-Cyclopropoxy-N,N-dimethyl-3-nitrobenzamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of the cyclopropoxy group enhances its stability and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C12H14N2O4 |
---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
4-cyclopropyloxy-N,N-dimethyl-3-nitrobenzamide |
InChI |
InChI=1S/C12H14N2O4/c1-13(2)12(15)8-3-6-11(18-9-4-5-9)10(7-8)14(16)17/h3,6-7,9H,4-5H2,1-2H3 |
InChI Key |
PIKNVKJPAWGFPU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)OC2CC2)[N+](=O)[O-] |
Origin of Product |
United States |
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